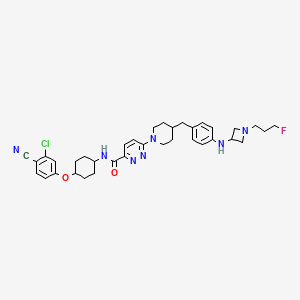
AR/AR-V7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR/AR-V7-IN-1 is a potent inhibitor of the androgen receptor (AR) and its splice variant AR-V7. The androgen receptor is a ligand-dependent transcription factor that plays a crucial role in the development and progression of prostate cancer. AR-V7 is a hormone-independent splice variant of the androgen receptor that is constitutively active and has been associated with resistance to conventional androgen receptor-targeted therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of AR/AR-V7-IN-1 involves several synthetic steps. One common method includes the use of DMSO, PEG300, and Tween 80 as solvents and stabilizers. The compound is synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
AR/AR-V7-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
AR/AR-V7-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of androgen receptor inhibitors.
Biology: Employed in cellular assays to investigate the role of androgen receptor signaling in prostate cancer.
Medicine: Explored as a potential therapeutic agent for the treatment of castration-resistant prostate cancer.
Industry: Utilized in the development of new drugs targeting androgen receptor signaling pathways .
Wirkmechanismus
AR/AR-V7-IN-1 exerts its effects by binding to the androgen receptor and its splice variant AR-V7, inhibiting their transcriptional activity. The compound disrupts the interaction between the androgen receptor and its co-regulators, leading to decreased expression of androgen receptor target genes. This inhibition of androgen receptor signaling results in reduced cell proliferation and increased apoptosis in prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enzalutamide: A second-generation androgen receptor inhibitor that targets the ligand-binding domain of the androgen receptor.
Abiraterone: An inhibitor of androgen biosynthesis that reduces the levels of androgens available to activate the androgen receptor.
LX-1 and LX-1S: Dual inhibitors of androgen receptor variants and AKR1C3, showing promise in preclinical studies for advanced prostate cancer.
Uniqueness
AR/AR-V7-IN-1 is unique in its ability to inhibit both the full-length androgen receptor and its splice variant AR-V7. This dual inhibition is particularly important in overcoming resistance to conventional androgen receptor-targeted therapies, making this compound a valuable tool in the treatment of castration-resistant prostate cancer .
Eigenschaften
Molekularformel |
C36H43ClFN7O2 |
|---|---|
Molekulargewicht |
660.2 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C36H43ClFN7O2/c37-33-21-32(9-4-27(33)22-39)47-31-10-7-29(8-11-31)41-36(46)34-12-13-35(43-42-34)45-18-14-26(15-19-45)20-25-2-5-28(6-3-25)40-30-23-44(24-30)17-1-16-38/h2-6,9,12-13,21,26,29-31,40H,1,7-8,10-11,14-20,23-24H2,(H,41,46) |
InChI-Schlüssel |
YYSOVURNYFNXBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=C(C=C4)NC5CN(C5)CCCF)OC6=CC(=C(C=C6)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


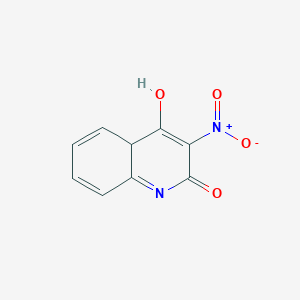

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
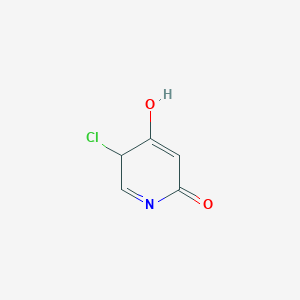
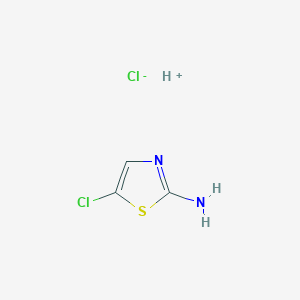
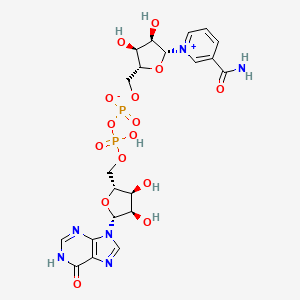
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)


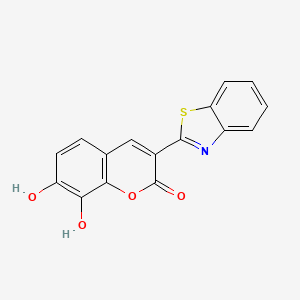
![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)

![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)
